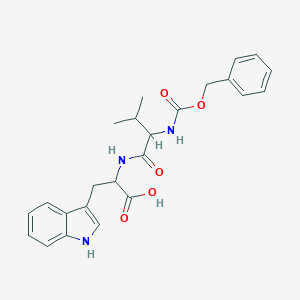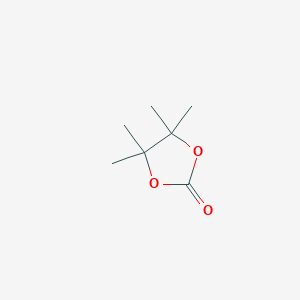
4-苄基苯甲酸乙酯
概述
描述
Ethyl 4-benzylbenzoate is an organic compound with the molecular formula C16H16O2. It is an ester derived from benzoic acid and ethanol, characterized by a benzyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
Ethyl 4-benzylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavoring agents, and plasticizers.
作用机制
Target of Action
Ethyl 4-benzylbenzoate, like other benzoate compounds, primarily targets the nervous system . It acts on nerve endings and nerve trunks, which are crucial for transmitting signals in the body .
Mode of Action
The compound works by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it can reversibly block nerve conduction, leading to a loss of local sensation without affecting consciousness .
Biochemical Pathways
It is known that benzoate compounds, in general, can influence the production of volatile aroma compounds in yeast fermentation processes . More research is needed to fully elucidate the specific biochemical pathways impacted by Ethyl 4-benzylbenzoate.
Pharmacokinetics
Pharmacokinetics studies the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug . More research is needed to outline the ADME properties of Ethyl 4-benzylbenzoate and their impact on its bioavailability.
Result of Action
The primary result of Ethyl 4-benzylbenzoate’s action is its local anesthetic effect . By blocking nerve conduction, it can temporarily relieve pain, making it useful for local surgery and treatment . The biological activity experiments showed that benzoate compounds had good local anesthetic effects .
Action Environment
The action, efficacy, and stability of Ethyl 4-benzylbenzoate can be influenced by various environmental factors. For instance, in yeast fermentation processes, a large number of environmental factors can affect the production of volatile aroma compounds . .
生化分析
Biochemical Properties
Ethyl 4-benzylbenzoate has been found to be involved in local anesthetic activity . It interacts with specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Cellular Effects
The effects of Ethyl 4-benzylbenzoate on cells are primarily related to its role as a local anesthetic. It acts on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Molecular Mechanism
The molecular mechanism of Ethyl 4-benzylbenzoate involves its interaction with the sodium ion (Na+) channels on the nerve membrane. It binds to specific parts of these channels and reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-benzylbenzoate can be synthesized through the esterification of 4-benzylbenzoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of ethyl 4-benzylbenzoate often involves the use of modified clay as a solid acid catalyst. This method improves the conversion rate and minimizes environmental impact by avoiding the use of corrosive inorganic acids .
化学反应分析
Types of Reactions: Ethyl 4-benzylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-benzylbenzoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products:
Oxidation: 4-benzylbenzoic acid.
Reduction: 4-benzylbenzyl alcohol.
Substitution: Various substituted benzylbenzoates depending on the reagent used.
相似化合物的比较
Ethyl 4-benzylbenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the benzyl group, making it less complex.
Benzyl benzoate: Contains a benzyl group but lacks the ethyl ester functionality.
Methyl 4-benzylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
属性
IUPAC Name |
ethyl 4-benzylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYPRZUNRMPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463052 | |
| Record name | Ethyl 4-benzylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18908-74-2 | |
| Record name | Ethyl 4-benzylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)

